Methanone, 1,2-phenylenebis[2-thienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 1,2-phenylenebis[2-thienyl-] is an organic compound with the molecular formula C16H10O2S2 It is characterized by the presence of a methanone group linked to a 1,2-phenylenebis structure, which is further connected to two thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,2-phenylenebis[2-thienyl-] typically involves the reaction of 1,2-phenylenediamine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of Methanone, 1,2-phenylenebis[2-thienyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,2-phenylenebis[2-thienyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, 1,2-phenylenebis[2-thienyl-] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, 1,2-phenylenebis[2-thienyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Methanone, 1,4-phenylenebis[phenyl-]
- Methanone, 1,1’-(1,2-phenylene)bis[1-(2-thienyl)-]
Uniqueness
Methanone, 1,2-phenylenebis[2-thienyl-] is unique due to its specific arrangement of the methanone group and the thienyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
146474-88-6 |
---|---|
Molecular Formula |
C16H10O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[2-(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H10O2S2/c17-15(13-7-3-9-19-13)11-5-1-2-6-12(11)16(18)14-8-4-10-20-14/h1-10H |
InChI Key |
LTBFIKIJGNIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.